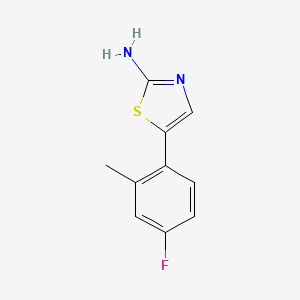

5-(4-Fluoro-2-methylphenyl)thiazol-2-amine

Description

5-(4-Fluoro-2-methylphenyl)thiazol-2-amine is a thiazole derivative characterized by a fluorine atom at the para position and a methyl group at the ortho position of the phenyl ring attached to the thiazole core. Thiazole derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula |

C10H9FN2S |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

5-(4-fluoro-2-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H9FN2S/c1-6-4-7(11)2-3-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

ZYHZLDGQGUWVDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazone Formation

- Reagents: 4-fluoro-2-methylbenzaldehyde and thiosemicarbazide.

- Conditions: Typically carried out in ethanol or another polar solvent under reflux.

- Reaction: The aldehyde carbonyl reacts with the amino group of thiosemicarbazide forming a Schiff base (thiosemicarbazone).

- Isolation: The intermediate is isolated by filtration or extraction.

Cyclization to Thiazole

- Cyclizing Agents: Bromine (Br2), iodine (I2), or other halogenating agents.

- Mechanism: The halogen activates the thiosemicarbazone, promoting intramolecular cyclization to the thiazole ring.

- Conditions: Reflux or room temperature depending on reagents and solvent.

- Purification: The product is purified by recrystallization or chromatography.

Alternative Preparation via α-Haloketones and Thioureas

A related and widely used method for 2-amino thiazole derivatives involves:

- Step 1: Preparation of an α-haloketone, such as 2-bromo-1-(4-fluoro-2-methylphenyl)ethanone.

- Step 2: Cyclocondensation of the α-haloketone with thiourea or substituted thioureas.

- The α-haloketone is dissolved in ethanol.

- Thiourea is added slowly.

- The mixture is refluxed for approximately 30 minutes.

- The reaction mixture is poured into ice-cold water, extracted with ethyl acetate, dried, and concentrated.

- The crude product is recrystallized from ethanol.

This method is supported by analogous syntheses of 2-amino thiazole derivatives with similar aromatic substitutions and has been reported to yield moderate to good yields (60-75%) with melting points consistent with literature values.

Summary of Key Synthetic Data

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show aromatic protons, methyl groups, and amino protons consistent with the structure.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of C10H9FN2S.

- Melting Points: Reported melting points for related derivatives range from 176°C to 232°C, confirming purity and identity.

- Chromatography: Flash chromatography on silica gel with solvent gradients (e.g., dichloromethane/methanol) is used for purification.

Research Findings and Optimization Notes

- The Hantzsch–Traumann thiazole synthesis is a classical and effective method for preparing thiazole rings, adaptable to various substituted aromatic systems.

- Use of bromine or iodine as cyclizing agents facilitates efficient ring closure with good selectivity.

- Reaction times are generally short (30 minutes to a few hours), and yields can be optimized by controlling stoichiometry and temperature.

- Purification by recrystallization from ethanol or chromatographic methods ensures high purity suitable for biological testing.

- Industrial scale-up would require optimization of solvent use, reagent equivalents, and purification steps to maximize yield and minimize impurities.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Sulfoxide formation | H₂O₂, CH₃COOH, 60°C, 4 hrs | Thiazole sulfoxide derivatives | 70–85% | |

| Sulfone formation | KMnO₄, H₂O, reflux, 6 hrs | Thiazole sulfone derivatives | 60–75% |

Mechanism : The sulfur atom in the thiazole ring is oxidized to sulfoxides (S=O) or sulfones (O=S=O) via electrophilic attack by peroxides or permanganate ions.

Substitution Reactions

The amino group (-NH₂) at position 2 and the aromatic ring participate in nucleophilic and electrophilic substitution:

Amino Group Reactivity

Example :

.

Electrophilic Aromatic Substitution

The fluorinated phenyl ring undergoes halogenation and nitration:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃, 40°C, 3 hrs | 4-Bromo-5-(4-fluoro-2-methylphenyl)thiazol-2-amine | 55% |

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, 4-fluorophenylboronic acid, K₂CO₃, DME, 80°C | Biaryl-thiazole hybrids | 60–70% |

Application : These coupled products exhibit enhanced biological activity, such as KPNB1 inhibition for anticancer applications .

Cyclization Reactions

The amino group facilitates ring-forming reactions:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thiazolidinone formation | Thioglycolic acid, HCl, reflux, 8 hrs | Fused thiazolidinone-thiazole systems | 50–65% |

Example :

Cyclization with thioglycolic acid produces derivatives with dual heterocyclic cores, showing activity against HepG2 and PC12 cancer cell lines .

Industrial-Scale Optimization

Reaction engineering improves efficiency:

Scientific Research Applications

The compound 5-(3-Fluoro-2-methylphenyl)thiazol-2-amine has applications in chemistry, biology, medicine, and industry. It is a building block for synthesizing thiazole derivatives and has shown potential in treating cancer and infectious diseases.

Scientific Research Applications

- Chemistry 5-(3-Fluoro-2-methylphenyl)thiazol-2-amine serves as a building block in synthesizing complex thiazole derivatives, useful in materials science and catalysis.

- Biology This compound exhibits biological activities, including antimicrobial, antifungal, and anticancer properties.

- Medicine Research indicates its potential in treating diseases, including cancer and infectious diseases.

- Industry It is used to produce dyes, pigments, and specialty chemicals.

Thiazoles in Anticancer Research

Thiazole-containing compounds have demonstrated anticancer activity in several studies .

- Evren et al. (2019) found that specific N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed strong selectivity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells . Compound 19 had notable selectivity, while compounds 18 and 19 induced apoptosis, though less than cisplatin .

- Research on N-acylated 2-amino-5-benzyl-1,3-thiazoles revealed that compound 20 was highly active against human glioblastoma U251 cells and human melanoma WM793 cells, possibly due to a benzofuran ring .

- Indole-linked thiazoles, particularly analogue 21 , exhibited anticancer potential and cell line selectivity, with activity possibly enhanced by a methoxy group on the phenyl ring and fluorine substitution on the indole ring . Compound 22 , which contains 3,4-dichloro phenyl, showed excellent growth-inhibitory effects, especially against the HT29 cell line .

- Thiazole-integrated pyridine derivatives were synthesized and tested against PC3, MCF-7, Hep-2, and HepG2 cancer cell lines. One hybrid, 23 , showed better anti-breast cancer efficacy than 5-fluorouracil, possibly due to a chlorine group on the pyridine ring .

- 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione displayed a high level of antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM .

2-Aminothiazoles

The 2-aminothiazole scaffold is a promising structure in medicinal chemistry and drug discovery .

- Zhang et al. synthesized 2-amino-4-phenylthiazole derivatives and screened them for in vitro antiproliferative activity against A549, HeLa, HT29, and Karpas299 human cancer cell lines, with some compounds showing remarkable activity .

- A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives found that compounds p2 , p3 , p4, and p6 exhibited promising antimicrobial activity, comparable to norfloxacin and fluconazole . Compound p2 was the most active against the MCF7 cancer cell line .

Reactions of 5-(3-Fluoro-2-methylphenyl)thiazol-2-amine

- Oxidation: Forms sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Yields amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Undergoes electrophilic and nucleophilic substitutions at the thiazole or phenyl ring.

Table of Thiazole Derivatives and Their Anticancer Activities

| Compound | Cell Lines | Activity |

|---|---|---|

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | NIH/3T3 mouse embryoblast, A549 human lung adenocarcinoma | Compound 19 showed strong selectivity; 18 and 19 induced apoptosis |

| N-acylated 2-amino-5-benzyl-1,3-thiazoles | Human glioblastoma U251, human melanoma WM793 | Compound 20 was most active, possibly due to a benzofuran ring |

| Indole-linked thiazoles | Several cancer cell lines | Analogue 21 exhibited anticancer potential and cell line selectivity |

| Thiazole-integrated pyridine derivatives | PC3, MCF-7, Hep-2, HepG2 | Hybrid 23 showed better anti-breast cancer efficacy than 5-fluorouracil |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) | Compound |

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Observations :

- Electronic Effects: The 4-fluoro-2-methylphenyl group in the target compound balances electron-withdrawing (F) and donating (CH₃) effects, which may optimize binding to hydrophobic enzyme pockets.

- Steric Effects : The ortho-methyl group in the target compound introduces steric hindrance, which may limit rotational freedom and improve target selectivity compared to para-substituted analogs (e.g., 4-methoxyphenyl ).

Key Observations :

- Kinase Inhibition : Thiazole-2-amines with pyrimidine or morpholine moieties (e.g., ) exhibit potent kinase inhibition, suggesting that the target compound’s 4-fluoro-2-methylphenyl group could be tailored for similar applications.

- Antimicrobial Activity : Thiadiazole analogs show insecticidal/fungicidal effects, but thiazole cores may offer better pharmacokinetic profiles in humans.

Key Observations :

- Substituent position (para vs. ortho) influences reaction conditions. For example, ortho-methyl groups may require longer reaction times due to steric effects.

Physicochemical and Application-Specific Properties

Key Observations :

- The target compound’s lipophilicity (~2.8) is higher than nitro/methoxy analogs, favoring blood-brain barrier penetration for CNS targets.

- Dye applications highlight substituent effects on λmax; electron-withdrawing groups (e.g., NO₂ ) cause bathochromic shifts.

Biological Activity

5-(4-Fluoro-2-methylphenyl)thiazol-2-amine is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, along with relevant research findings and case studies.

Chemical Structure and Properties

5-(4-Fluoro-2-methylphenyl)thiazol-2-amine has the chemical formula . It belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the 4-fluoro-2-methylphenyl group enhances its electronic and steric properties, making it a valuable candidate for drug development.

1. Anticancer Activity

Research indicates that 5-(4-Fluoro-2-methylphenyl)thiazol-2-amine exhibits promising anticancer properties. In a study involving various thiazole derivatives, it was found that compounds similar to this one can inhibit key targets in cancer pathways, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). For instance, compound 9 from a related study demonstrated an IC50 of against VEGFR-2, showing high selectivity against leukemia and prostate cancer cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Target | IC50 (µM) | Cancer Type |

|---|---|---|---|

| 5-(4-Fluoro-2-methylphenyl)thiazol-2-amine | VEGFR-2 | TBD | TBD |

| Compound 9 | VEGFR-2 | 0.40 ± 0.04 | Leukemia, Prostate |

2. Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity. Studies have shown that thiazole derivatives exhibit potent effects against various bacterial strains. The structural features of 5-(4-Fluoro-2-methylphenyl)thiazol-2-amine may enhance its interaction with microbial targets, leading to effective inhibition.

Table 2: Antimicrobial Activity of Thiazole Derivatives

3. Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines such as IL-1β and TNF-α in various models, indicating a possible mechanism for their therapeutic effects .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

- Zhang et al. (2021) synthesized various 2-amino-thiazole derivatives and tested their antiproliferative activity against human cancer cell lines A549, HeLa, HT29, and Karpas299, finding some compounds with remarkable activity and low toxicity to normal cells .

- Millet et al. reported on N-(4-(3-aminophenyl(thiazol-2-yl)acetamide) derivatives that exhibited medium to low micromolar activity against sensitive and resistant cancer cell lines .

- Kadi et al. explored new 2-amino-thiadiazole derivatives showing significant antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.